molecular formula C19H17F2N3O3S B2582988 4-fluoro-N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-methylbenzenesulfonamide CAS No. 921880-04-8

4-fluoro-N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-methylbenzenesulfonamide

Numéro de catalogue: B2582988
Numéro CAS: 921880-04-8
Poids moléculaire: 405.42
Clé InChI: BRXNUDKQYUNSMN-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

4-fluoro-N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-methylbenzenesulfonamide is a pyridazinone derivative featuring a benzenesulfonamide moiety substituted with fluorine and methyl groups at positions 4 and 3, respectively. The pyridazinone core is linked to a 4-fluorophenyl group at position 3 and connected via an ethyl chain to the sulfonamide nitrogen.

Propriétés

IUPAC Name

4-fluoro-N-[2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]ethyl]-3-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17F2N3O3S/c1-13-12-16(6-7-17(13)21)28(26,27)22-10-11-24-19(25)9-8-18(23-24)14-2-4-15(20)5-3-14/h2-9,12,22H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRXNUDKQYUNSMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17F2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Substituent Variations on the Pyridazinone Ring

  • 4-(3-(Benzyloxy)-6-oxopyridazin-1(6H)-yl)benzenesulfonamide (5a) Structure: Benzyloxy group at position 3 of the pyridazinone. Synthesis: Yielded via benzyl bromide coupling to a hydroxy-pyridazinone intermediate (62% yield) .
  • N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-[3-[4-(4-fluorophenyl)piperazin-1-yl]-6-oxopyridazin-1(6H)-yl]propanamide (6g) Structure: Incorporates a 4-fluorophenyl-piperazine moiety at position 3 of the pyridazinone. Synthesis: 42% yield; IR spectra show C=O stretches at 1662 cm⁻¹ (pyridazinone) and 1628 cm⁻¹ (amide) . Key Difference: The piperazine linker introduces conformational flexibility and basicity, contrasting with the ethyl chain in the target compound.

Variations in the Sulfonamide Moiety

  • 4-fluoro-N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-methylbenzenesulfonamide

    • Structure : Furan-2-yl replaces the 4-fluorophenyl group.
    • Key Difference : The furan’s electron-rich aromatic system may reduce hydrophobic interactions compared to the fluorophenyl group in the target compound .
  • 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide Structure: Chromen-2-yl and pyrazolo-pyrimidine core instead of pyridazinone. Properties: Higher molecular weight (589.1 g/mol), melting point 175–178°C . Key Difference: The chromenone-pyrimidine scaffold may target different enzymes (e.g., kinases) compared to pyridazinone derivatives.

Data Table: Comparative Analysis of Key Compounds

Compound Name Core Structure Substituent (Position 3) Linker Molecular Weight (g/mol) Yield (%) Key Spectral Data (IR C=O, cm⁻¹) Reference
4-fluoro-N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-methylbenzenesulfonamide (Target) Pyridazinone 4-fluorophenyl Ethyl 433.43* N/A N/A -
4-(3-(Benzyloxy)-6-oxopyridazin-1(6H)-yl)benzenesulfonamide (5a) Pyridazinone Benzyloxy None 375.40 62 1664 (pyridazinone)
Compound 6g Pyridazinone 4-fluorophenyl-piperazine Propyl 562.61 42 1662 (pyridazinone), 1628 (amide)
4-fluoro-N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-methylbenzenesulfonamide Pyridazinone Furan-2-yl Ethyl 405.39 N/A N/A
Example 53 (Chromenone-pyrimidine derivative) Pyrazolo-pyrimidine 3-fluorophenyl Ethyl 589.10 28 N/A

*Calculated using molecular formula C₁₉H₁₈F₂N₃O₃S.

Research Findings

Linker Flexibility : Ethyl chains (target compound) vs. propyl or piperazine linkers (6g) influence conformational freedom. Shorter linkers may restrict binding to deeper enzyme pockets .

Synthetic Efficiency: Yields for pyridazinone derivatives range from 42% to 62%, influenced by steric hindrance and reactivity of substituents .

Thermal Stability: Compounds with chromenone cores (e.g., Example 53) exhibit higher melting points (175–178°C), suggesting stronger crystalline packing vs. pyridazinones .

Q & A

Q. Critical Conditions :

ParameterOptimal RangeImpact on Yield/Purity
Temperature0–5°C (sulfonamide step)Prevents side reactions
SolventDMF (polar aprotic)Enhances nucleophilicity
CatalystPd(PPh₃)₄ (0.5–1 mol%)Ensures efficient coupling

Basic: Which analytical techniques are most effective for characterizing this compound and confirming its structural integrity?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H/¹³C NMR : Assign peaks for fluorophenyl (δ 7.2–7.8 ppm) and sulfonamide protons (δ 3.1–3.5 ppm). Compare with reference spectra in .
    • 19F NMR : Confirm fluorine substitution patterns (δ -110 to -115 ppm for aromatic F) .
  • Mass Spectrometry (HRMS) : Exact mass calculation (e.g., C₁₉H₁₈F₂N₃O₃S⁺: [M+H]⁺ = 430.1024) to verify molecular formula .
  • HPLC-PDA : Purity assessment (>95%) using a C18 column (acetonitrile/water gradient, 0.1% TFA) .

Advanced: How can researchers design experiments to resolve contradictions in reported biological activity data (e.g., conflicting IC₅₀ values across studies)?

Methodological Answer:
Contradictions often arise from assay variability (e.g., cell line selection, incubation time). A systematic approach includes:

Standardized Assays : Use the NCI-60 panel for cytotoxicity screening to ensure consistency .

Dose-Response Curves : Conduct triplicate experiments with positive controls (e.g., doxorubicin) to normalize data .

Target Validation : Perform kinase inhibition profiling (e.g., EGFR, VEGFR2) to correlate activity with specific pathways .

Data Normalization : Apply statistical tools (e.g., ANOVA with Tukey’s post-hoc test) to identify outliers .

Advanced: What strategies are recommended for elucidating the structure-activity relationship (SAR) of the fluorophenyl and sulfonamide moieties?

Methodological Answer:

  • Fragment Replacement : Synthesize analogs with:
    • Fluorine substituents : Replace 4-F with Cl or H to assess hydrophobicity/electron-withdrawing effects .
    • Sulfonamide variants : Substitute with carboxamide or urea groups to evaluate hydrogen-bonding capacity .
  • Computational Modeling :
    • Docking Studies : Use AutoDock Vina to predict binding modes with targets like COX-2 or carbonic anhydrase IX .
    • QSAR Analysis : Correlate logP and polar surface area with cellular permeability using Molinspiration .

Advanced: How can computational reaction design (e.g., ICReDD’s methods) improve the synthesis of derivatives with enhanced selectivity?

Methodological Answer:
ICReDD’s workflow integrates:

Quantum Chemical Calculations : Simulate reaction pathways (e.g., transition states for sulfonamide formation) using Gaussian 16 .

Machine Learning : Train models on existing reaction data (e.g., solvent/catalyst combinations) to predict optimal conditions .

Feedback Loops : Refine synthetic routes using experimental yields and impurity profiles (e.g., optimizing Pd catalyst loading to reduce byproducts) .

Basic: What are the best practices for assessing and mitigating degradation of sensitive functional groups (e.g., sulfonamide or pyridazinone) during storage?

Methodological Answer:

  • Stability Studies :
    • Forced Degradation : Expose to heat (40°C), light (ICH Q1B), and humidity (75% RH) for 4 weeks. Monitor via HPLC .
    • Stabilizers : Use amber vials with desiccants (silica gel) and antioxidants (BHT, 0.01% w/w) .
  • Degradation Pathways :
    • Hydrolysis : Avoid aqueous buffers (pH > 8) during formulation .
    • Oxidation : Replace DMF with degassed THF in oxygen-sensitive steps .

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